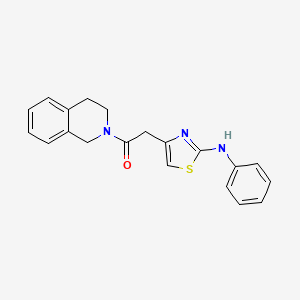

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is a complex organic compound that features a unique combination of isoquinoline and thiazole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling of Isoquinoline and Thiazole: The final step involves coupling the isoquinoline and thiazole moieties through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Potassium carbonate in DMF or DMSO.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Amino or thiol-substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with various biological targets, leading to inhibition of tumor growth.

- Mechanism of Action : The compound may exert its effects by modulating specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to influence the expression of key proteins involved in apoptosis and cell cycle regulation.

-

Case Studies :

- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis through caspase activation pathways.

- Another research project involved the synthesis of related thiazole derivatives that exhibited enhanced activity against multidrug-resistant cancer cells, suggesting that modifications on the thiazole ring could improve efficacy.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 3.8 | Cell cycle arrest |

| Compound C | HeLa (Cervical Cancer) | 4.5 | Caspase activation |

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly concerning neurodegenerative diseases.

- Neuroprotective Properties : Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease.

-

Case Studies :

- In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuronal loss, suggesting a neuroprotective effect.

- Additionally, the compound has been investigated for its potential to enhance cognitive function by modulating neurotransmitter systems involved in learning and memory.

Synthesis and Derivatives

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of Isoquinoline : Starting from appropriate precursors, isoquinoline derivatives are synthesized through cyclization reactions.

- Thiazole Coupling : The thiazole moiety is introduced via nucleophilic substitution or condensation reactions with phenylamines.

- Final Coupling : The isoquinoline and thiazole components are coupled under controlled conditions to yield the final product.

Mécanisme D'action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone: shares structural similarities with other isoquinoline-thiazole derivatives, such as:

Uniqueness

Structural Features: The presence of both isoquinoline and thiazole rings in a single molecule provides unique electronic and steric properties.

Biological Activity: The specific substitution pattern on the thiazole ring can lead to distinct biological activities compared to other similar compounds.

Activité Biologique

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone (CAS Number: 1105210-79-4) is a complex organic molecule that combines isoquinoline and thiazole moieties. This unique structure may confer significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific sources, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula: C20H19N3OS

- Molecular Weight: 349.5 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies indicate that it may modulate enzyme activities and receptor interactions, impacting cellular signaling pathways. Specific mechanisms include:

- Inhibition of Kinases: The compound has shown potential in inhibiting key kinases involved in cancer progression, such as DYRK1A and GSK3α/β, which are critical for cell cycle regulation and apoptosis .

- Antimicrobial Activity: Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties against a range of pathogens .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| HCT116 (Colorectal) | <10 | |

| HepG2 (Liver) | 9.86 ± 0.78 | |

| MDA-MB 231 (Breast) | Not specified |

The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in multiple cancer types.

Antimicrobial Activity

The antimicrobial efficacy was assessed through various assays:

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

- In vitro Studies on Cancer Cell Lines : A study reported that the compound exhibited potent antitumor activity in HCT116 cells, initiating apoptosis through the Bcl-2 family pathway .

- Microbial Assays : In a comparative study involving thiazole derivatives, this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics .

Propriétés

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c24-19(23-11-10-15-6-4-5-7-16(15)13-23)12-18-14-25-20(22-18)21-17-8-2-1-3-9-17/h1-9,14H,10-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODPEDOTXLJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.